molecular formula C14H19F2NO B417227 N-(2,4-difluorophenyl)-2-ethylhexanamide

N-(2,4-difluorophenyl)-2-ethylhexanamide

Cat. No.: B417227
M. Wt: 255.3g/mol
InChI Key: LWRBLKULJJMQFL-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-ethylhexanamide is a fluorinated amide compound characterized by a 2-ethylhexanamide backbone substituted with a 2,4-difluorophenyl group. Fluorinated amides are pivotal in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetics, enhance metabolic stability, and influence molecular interactions such as hydrogen bonding and hydrophobic effects .

Key physicochemical properties of similar compounds (e.g., Fo24, an N-(2,4-difluorophenyl)-2-fluorobenzamide) include:

  • Melting Point: 110–112°C .
  • Synthesis Yield: 87% via standard amidation protocols .
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃/d⁶-DMSO): Peaks at δ 10.3 (s, NH), 8.0–6.8 (aromatic protons) .
    • ¹⁹F NMR (d⁶-DMSO): Signals at -114, -115, and -118 ppm .
    • IR (ATR): Stretching vibrations at 1656 cm⁻¹ (amide C=O) and 3375 cm⁻¹ (N–H) .

Properties

Molecular Formula

C14H19F2NO

Molecular Weight

255.3g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H19F2NO/c1-3-5-6-10(4-2)14(18)17-13-8-7-11(15)9-12(13)16/h7-10H,3-6H2,1-2H3,(H,17,18)

InChI Key

LWRBLKULJJMQFL-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=C(C=C(C=C1)F)F

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamides

(a) Fo24 (N-(2,4-Difluorophenyl)-2-fluorobenzamide)
  • Structure : Features a 2-fluorobenzamide core with a 2,4-difluorophenyl substituent.
  • Crystal Packing : Exhibits intermolecular N–H···O and C–H···F interactions, contributing to a layered molecular stacking along the crystallographic b-axis .
  • Molecular Geometry: Root-mean-square deviation (RMSD) of 0.02 Å compared to its isomer Fo23, with peripheral fluorine atoms (F23/F24) causing minor deviations .
(b) Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide)
  • Structural Differences : Fluorine atoms at positions 2 and 3 on the phenyl ring instead of 2 and 4 in Fo23.
  • Impact on Properties : Alters hydrogen-bonding networks and molecular stacking, though overall geometry remains highly similar (max. deviation = 0.05 Å) .
(c) Dichlorobenzamide Derivatives
  • Example : 3,5-Dichloro-N-(2-chlorophenyl)benzamide .
  • Comparison :
    • Halogen Effects : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole-dipole interactions but enhance hydrophobic character.
    • Melting Points : Higher (~150–160°C) due to increased molecular weight and van der Waals forces .

Halogen-Substituted Amides

(a) N-(2,4-Dichlorophenyl)-2-bromobenzamide
  • Structural Features : Bromine substitution at the benzamide position introduces steric bulk, disrupting planar molecular conformations .
  • Applications : Used in agrochemicals for enhanced stability against enzymatic degradation .
(b) N-(4-Ethylphenyl)-2-oxoacetamide Derivatives
  • Example: N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide .
  • Key Differences : Incorporation of a hydrazine linker and pyrazole ring enhances π-π stacking but reduces solubility compared to simpler fluorinated amides .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Melting Point (°C) Key Interactions Applications/Notes References
Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) 2-F-benzamide, 2,4-diF-Ph 110–112 N–H···O, C–H···F Structural model for drug design
Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) 2-F-benzamide, 2,3-diF-Ph 105–108 (estimated) Similar to Fo24 Isomer comparison studies
3,5-Dichloro-N-(2-chlorophenyl)benzamide 3,5-diCl-benzamide, 2-Cl-Ph 156–158 Cl···Cl, π-π stacking Agrochemical intermediates
N-(4-Ethylphenyl)-2-oxoacetamide derivative Hydrazine-pyrazole linker N/A π-π, C–H···N Potential kinase inhibitors

Research Findings and Implications

Fluorine Positioning: Minor changes in fluorine substitution (e.g., Fo23 vs. Fo24) minimally affect molecular geometry but significantly alter supramolecular interactions, influencing solubility and crystallization behavior .

Halogen Effects : Chlorine-substituted analogs exhibit higher thermal stability but reduced bioavailability compared to fluorinated counterparts due to increased hydrophobicity .

Structural Predictability : High similarity (RMSD < 0.05 Å) in fluorinated benzamides supports computational modeling for drug candidate optimization .

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